N-Acetyldopamine

Catalog No.
S596093
CAS No.
2494-12-4
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyldopamine

CAS Number

2494-12-4

Product Name

N-Acetyldopamine

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6,13-14H,4-5H2,1H3,(H,11,12)

InChI Key

OFSAJYZMIPNPHE-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC(=C(C=C1)O)O

Synonyms

N-acetyldopamine, N-acetyldopamine hydrobromide

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)O)O

Neuroscience:

  • Potential neuroprotective effects: Studies have investigated NAcDA's ability to protect neurons from damage caused by oxidative stress or excitotoxicity. Source: Source:
  • Role in sepiapterin metabolism: NAcDA is an inhibitor of sepiapterin reductase, an enzyme involved in the biosynthesis of several neurotransmitters. Understanding its role in this pathway could provide insights into brain function and neurological disorders. Source:

Oncology:

  • Antitumor activity: Early research explored NAcDA's potential as an antitumor agent, showing some effectiveness against certain leukemia cell lines. Source: However, further research is needed to determine its clinical efficacy and safety.

Other areas:

  • Insect sclerotization: NAcDA plays a role in the hardening of insect exoskeletons. Source:
  • Plant physiology: NAcDA has been identified in some plant species and may have roles in their development and stress response. Source:

N-Acetyldopamine is a secondary carboxamide derived from dopamine, characterized by the formal condensation of the carboxy group of acetic acid with the amino group of dopamine. Its chemical formula is C10H13NO3C_{10}H_{13}NO_3 and it is recognized for its role in various biological processes, particularly in insects where it contributes to the hardening of exoskeletons through sclerotization . N-Acetyldopamine is also involved in the production of quinones, which are essential for the structural integrity of insect cuticles .

As mentioned previously, NADA functions in the sclerotization pathway. Sclerotization involves a series of enzymatic reactions that crosslink proteins and other molecules in the insect cuticle. NADA is a precursor molecule that is oxidized and then participates in these crosslinking reactions, ultimately leading to a hardened exoskeleton [].

, notably:

  • Oxidation Reactions: It can be oxidized to form quinone derivatives, which are crucial in the sclerotization process of insect exoskeletons. This involves nucleophilic addition reactions where quinones react with various nucleophiles .
  • Formation of Quinone Methide: The mechanism for this transformation has been studied extensively, revealing that enzymes play a significant role in facilitating these reactions during cuticle formation .
  • Reaction with Tyrosinase: N-Acetyldopamine can also undergo oxidation in the presence of tyrosinase, leading to complex mixtures of products that may have biological significance .

N-Acetyldopamine exhibits notable biological activities, particularly:

  • Immunomodulatory Effects: Research indicates that derivatives of N-acetyldopamine can regulate Th1 and Th17 cell differentiation, suggesting potential roles in immune responses .
  • Antioxidant Properties: Compounds derived from N-acetyldopamine have demonstrated antioxidant and anti-inflammatory activities, making them candidates for therapeutic applications .
  • Neuroprotective Effects: Some studies suggest that N-acetyldopamine may stimulate neural stem cell proliferation, indicating a potential role in neuroprotection and regeneration .

N-Acetyldopamine can be synthesized through various methods:

  • Direct Acetylation: The most common method involves the acetylation of dopamine using acetic anhydride or acetyl chloride under controlled conditions.
  • Enzymatic Methods: Enzymatic pathways utilizing specific enzymes like tyrosinase can also facilitate the formation of N-acetyldopamine from dopamine.
  • Chemical Oxidation: Oxidative methods involving chemical oxidants can yield N-acetyldopamine from its precursors or derivatives .

N-Acetyldopamine has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for potential therapeutic uses in immunology and neurology.
  • Material Science: Its role in sclerotization makes it relevant for studies in biomaterials and coatings derived from natural sources.
  • Research Tool: It serves as a model compound in studies related to catecholamines and their derivatives.

N-Acetyldopamine has been studied for its interactions with various biological molecules. Notable findings include:

  • Cellular Interactions: Studies indicate that N-acetyldopamine derivatives can interact with cellular pathways involved in inflammation and immune responses.
  • Enzymatic Interactions: Its ability to undergo transformations catalyzed by enzymes like tyrosinase highlights its significance in biochemical pathways related to melanin synthesis and insect physiology .

N-Acetyldopamine shares structural similarities with several other compounds. Here are a few notable ones:

CompoundStructure SimilarityUnique Features
DopaminePrecursor to N-acetyldopamineNeurotransmitter involved in reward pathways
N-Methyl-DopamineMethylated derivative of dopamineIncreased lipophilicity affecting blood-brain barrier penetration
N-AcetylserotoninAcetylated derivative of serotoninInvolved in mood regulation
3,4-DihydroxyphenylalanineRelated catecholaminePrecursor to neurotransmitters like dopamine

N-Acetyldopamine is unique due to its specific role in insect physiology and its potential therapeutic applications stemming from its immunomodulatory and antioxidant properties. Its involvement in sclerotization sets it apart from other catecholamines, which do not typically participate in such processes.

XLogP3

-0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2494-12-4

Wikipedia

N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide

Dates

Modify: 2023-09-13

Systematic metabolite profiling of N-acetyldopamine oligomers from Cicadae Periostracum in rats by ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry

Xin-Ci Cao, Meng-Fei Guo, Ying Han, Yan-Ting Fan, Jin-Hao Zhu, He Zhu, Jin-Di Xu, Hong Shen, Gui-Rong Zhou, Qian Mao, Song-Lin Li
PMID: 33120311   DOI: 10.1016/j.jpba.2020.113665

Abstract

Cicadae Periostracum (CP), the cast-off shell of Cryptotympana atrata, is specified in Chinese Pharmacopoeia for relieving fever and eliminating ulcer. N-acetyldopamine oligomers are the major characteristic bioactive components with antioxidant and anti-inflammatory activities that may be responsible for the efficacy of CP. However, the exposed components and metabolites of N-acetyldopamine oligomers of CP (NOCP) in vivo are still unknown. In present study, the metabolic profile of total NOCP and N-acetyldopamine dimer B in rats were systematically investigated by ultra-high liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS/MS). In biosamples of NOCP group, 34 prototypes and 15 metabolites were identified or tentatively characterized, including 5 metabolites in plasma, 3 prototype and 9 metabolites in urine, 2 metabolites in bile, 34 prototypes and 8 metabolites in feces, respectively. In dimer B group, the prototype and 8 metabolites were identified, including 2 metabolites in plasma, 4 metabolites in urine, 1 metabolite in bile and 5 metabolites in feces, respectively. Oxidation, and hydrogenation were supposed to be the major phase I reactions, while methylation, sulfation, and glucuronidation were the main phase II reactions of NOCP and dimer B. M10 and M13 might undergo enterohepatic circulation in rats. It is concluded that NOCP and dimer B were mainly absorbed in the form of metabolites, and metabolites are probably the major bioactive forms of NOCP and dimer B. The outcomes of this study provided helpful information for extensively elucidating biological and pharmacological mechanisms of NOCP.


N-Acetyldopamine derivatives from Periostracum Cicadae and their regulatory activities on Th1 and Th17 cell differentiation

Punam Thapa, Ye Gu, Yun-Seo Kil, Su Cheol Baek, Ki Hyun Kim, Ah-Reum Han, Eun Kyoung Seo, Hyukjae Choi, Jae-Hoon Chang, Joo-Won Nam
PMID: 32721777   DOI: 10.1016/j.bioorg.2020.104095

Abstract

Bioassay-guided fractionation of a 90% ethanol extract of Periostracum Cicadae led to the isolation of two new N-acetyldopamine dimers (1a/1b) along with six known dimers (2a/2b, 3a/3b, and 4a/4b) and two monomers (5a/5b); compounds 2a/2b, 4a/4b and 5a/5b were newly isolated from this material. All compounds were isolated as enantiomeric mixtures and each enantiomer was successfully separated by chiral-phase HPLC. The structures including absolute configurations were confirmed by high-resolution electrospray ionization mass spectrometry (HR-ESIMS), 1D/2D nuclear magnetic resonance (NMR) spectroscopy,
H iterative Full Spin Analysis (HiFSA), and electronic circular dichroism (ECD) spectroscopy. Subsequently, the bioactivities of these isolates were evaluated via CD4
T cell differentiations, which are critical for immune responses and inflammation. The results revealed that compound 5b was observed to enhance the IFN-γ
Th1 differentiation, which may have a potential for cancer immunotherapy.


Isolation, Total Synthesis, and Absolute Configuration Determination of Renoprotective Dimeric

Wei-Yi Ding, Yong-Ming Yan, Xiao-Hui Meng, Laurence A Nafie, Te Xu, Rina K Dukor, Hong-Bo Qin, Yong-Xian Cheng
PMID: 32525688   DOI: 10.1021/acs.orglett.0c01593

Abstract

Aspongdopamines A and B (
and
), unusual adducts composed of
-acetyldopamine and adenine were isolated from the insect
. Compounds
and
are positional isomers both isolated as racemates. Chiral separation assisted by 14-step total synthesis and computation including vibrational circular dichroism calculations allowed us to unambiguously assign the absolute configurations of eight stereoisomers. Renal fibrosis inhibition of the stereoisomers was evaluated in TGF-β1-induced rat kidney epithelial cells.


Nucleoside and N-acetyldopamine derivatives from the insect Aspongopus chinensis

Yong-Ming Yan, Qin Luo, Lei Di, Yan-Ni Shi, Zheng-Chao Tu, Yong-Xian Cheng
PMID: 30521857   DOI: 10.1016/j.fitote.2018.12.005

Abstract

Two new nucleoside derivatives, named asponguanosines A and B (1 and 2), three new N-acetyldopamine analogues, aspongamides C-E (3-5), one new sesquiterpene, aspongnoid D (6), and three known compounds were isolated from the medicinal insect Aspongopus chinensis. Their structures including absolute configurations were assigned by using spectroscopic methods and ECD and
C NMR calculations. Biological activities of compounds 3-7 towards human cancer cells, COX-2, ROCK1, and JAK3 were evaluated.


Arylalkylamine N-acetyltransferase 1 gene (TcAANAT1) is required for cuticle morphology and pigmentation of the adult red flour beetle, Tribolium castaneum

Mi Young Noh, Bonwoo Koo, Karl J Kramer, Subbaratnam Muthukrishnan, Yasuyuki Arakane
PMID: 27816487   DOI: 10.1016/j.ibmb.2016.10.013

Abstract

In the insect cuticle tanning pathway (sclerotization and pigmentation), the enzyme arylalkylamine N-acetyltransferase (AANAT) catalyzes the acetylation of dopamine to form N-acetyldopamine (NADA), which is one of the major precursors for quinone-mediated tanning. In this study we characterized and investigated the function of TcAANAT1 in cuticle pigmentation of the red flour beetle, Tribolium castaneum. We isolated a full length TcAANAT1 cDNA that encodes a protein of 256 amino acid residues with a predicted GCN5-related acetyltransferase domain containing an acetyl-CoA binding motif. TcAANAT1 transcripts were detected at all stages of development with lowest expressions at the embryonic and pharate pupal stages. We expressed and purified the encoded recombinant TcAANAT1 protein (rTcAANAT1) that exhibited highest activity at slightly basic pH values (for example, pH 7.5 to 8.5 using dopamine as the substrate). In addition, rTcAANAT1 acts on a wide range of substrates including tryptamine, octopamine and norepinephrine with similar substrate affinities with K
values in the range of 0.05-0.11 mM except for tyramine (K
= 0.56 mM). Loss of function of TcAANAT1 caused by RNAi had no effect on larval and pupal development. The tanning of pupal setae, gin traps and urogomphi proceeded normally. However, the resulting adults (∼70%) exhibited a roughened exoskeletal surface, separated elytra and improperly folded hindwings. The body wall, elytra and veins of the hindwing of the mature adults were significantly darker than those of control insects probably due to the accumulation of dopamine melanin. A dark pigmentation surrounding the bristles located on the inter-veins of the elytron was evident primarily because of the underlying darkly pigmented trabeculae that partition the dorsal and ventral layers of the elytron. These results support the hypothesis that TcAANAT1 acetylates dopamine and plays a role in development of the morphology and pigmentation of T. castaneum adult cuticle.


(±)-Aspongamide A, an N-acetyldopamine trimer isolated from the insect Aspongopus chinensis, is an inhibitor of p-Smad3

Yong-Ming Yan, Jun Ai, Yan-Ni Shi, Zhi-Li Zuo, Bo Hou, Jie Luo, Yong-Xian Cheng
PMID: 24383883   DOI: 10.1021/ol403409v

Abstract

(±)-Aspongamide A (1), an unusual trimer of N-acetyldopamine (NADA) bearing a novel tetrahydrobenzo[a]dibenzo[b,e][1,4]dioxine structure, and a pair of NADA dimeric enantiomers (2) were isolated from Aspongopus chinensis. The structures of compounds 1 and 2 were assigned using spectroscopic methods. Compound 1 was found to be an inhibitor of Smad3 phosphorylation in transforming growth factor-β1 (TGF-β1) induced rat renal proximal tubular cells and suppressed extracellular matrix expression in mesangial cells under diabetic conditions.


Subfunctionalization of arylalkylamine N-acetyltransferases in the sea bass Dicentrarchus labrax: two-ones for one two

Charles-Hubert Paulin, Damien Cazaméa-Catalan, Bina Zilberman-Peled, Patricia Herrera-Perez, Sandrine Sauzet, Elodie Magnanou, Michael Fuentès, Yoav Gothilf, Jose Antonio Muñoz-Cueto, Jack Falcón, Laurence Besseau
PMID: 26267754   DOI: 10.1111/jpi.12266

Abstract

Melatonin is an important component of the vertebrates circadian system, synthetized from serotonin by the successive action of the arylalkylamine N-acetyltransferase (Aanat: serotonin→N-acetylserotonin) and acetylserotonin-O-methyltransferase (Asmt: N-acetylserotonin→melatonin). Aanat is responsible for the daily rhythm in melatonin production. Teleost fish are unique because they express two Aanat genes, aanat1 and aanat2, mainly expressed in the retina and pineal gland, respectively. In silico analysis indicated that the teleost-specific whole-genome duplication generated Aanat1 duplicates (aanat1a and aanat1b); some fish express both of them, while others express either one of the isoforms. Here, we bring the first information on the structure, function, and distribution of Aanat1a and Aanat1b in a teleost, the sea bass Dicentrarchus labrax. Aanat1a and Aanat1b displayed a wide and distinct distribution in the nervous system and peripheral tissues, while Aanat2 appeared as a pineal enzyme. Co-expression of Aanats with asmt was found in the pineal gland and the three retinal nuclear layers. Enzyme kinetics indicated subtle differences in the affinity and catalytic efficiency of Aanat1a and Aanat1b for indolethylamines and phenylethylamines, respectively. Our data are consistent with the idea that Aanat2 is a pineal enzyme involved in melatonin production, while Aanat1 enzymes have a broader range of functions including melatonin synthesis in the retina, and catabolism of serotonin and dopamine in the retina and other tissues. The data are discussed in light of the recently uncovered roles of N-acetylserotonin and N-acetyldopamine as antioxidants, neuroprotectants, and modulators of cell proliferation and enzyme activities.


2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent transient receptor potential vanilloid 1 (TRPV1) antagonists: structure-activity relationships of 2-amino derivatives in the N-(6-trifluoromethylpyridin-3-ylmethyl) C-region

Myeong Seop Kim, HyungChul Ryu, Dong Wook Kang, Seong-Hee Cho, Sejin Seo, Young Soo Park, Mi-Yeon Kim, Eun Joo Kwak, Yong Soo Kim, Rahul S Bhondwe, Ho Shin Kim, Seul-gi Park, Karam Son, Sun Choi, Ian A DeAndrea-Lazarus, Larry V Pearce, Peter M Blumberg, Robert Frank, Gregor Bahrenberg, Hannelore Stockhausen, Babette Y Kögel, Klaus Schiene, Thomas Christoph, Jeewoo Lee
PMID: 22957803   DOI: 10.1021/jm300780p

Abstract

A series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were designed combining previously identified pharmacophoric elements and evaluated as hTRPV1 antagonists. The SAR analysis indicated that specific hydrophobic interactions of the 2-amino substituents in the C-region of the ligand were critical for high hTRPV1 binding potency. In particular, compound 49S was an excellent TRPV1 antagonist (K(i(CAP)) = 0.2 nM; IC(50(pH)) = 6.3 nM) and was thus approximately 100- and 20-fold more potent, respectively, than the parent compounds 2 and 3 for capsaicin antagonism. Furthermore, it demonstrated strong analgesic activity in the rat neuropathic model superior to 2 with almost no side effects. Compound 49S antagonized capsaicin induced hypothermia in mice but showed TRPV1-related hyperthermia. The basis for the high potency of 49S compared to 2 is suggested by docking analysis with our hTRPV1 homology model in which the 4-methylpiperidinyl group in the C-region of 49S made additional hydrophobic interactions with the hydrophobic region.


Identification of N-Acetyldopamine Dimers from the Dung Beetle Catharsius molossus and Their COX-1 and COX-2 Inhibitory Activities

Juan Lu, Qin Sun, Zheng-Chao Tu, Qing Lv, Pi-Xian Shui, Yong-Xian Cheng
PMID: 26343619   DOI: 10.3390/molecules200915589

Abstract

Recent studies focusing on identifying the biological agents of Catharsius molossus have led to the identification of three new N-acetyldopamine dimers molossusamide A-C (1-3) and two known compounds 4 and 5. The structures of the new compounds were identified by comprehensive spectroscopic evidences. Compound 4 was found to have inhibitory effects towards COX-1 and COX-2.


Quality consistency evaluation on four origins of Cicadae Periostracum by ultra-performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry analysis

Xin-Ci Cao, Xiao-Ya Zhang, Jin-Di Xu, Hong Shen, Shan-Shan Zhou, He Zhu, Ming Kong, Wei Zhang, Gui-Rong Zhou, Yi He, Qian Mao, Song-Lin Li
PMID: 31767224   DOI: 10.1016/j.jpba.2019.112974

Abstract

Cicadae Periostracum, which is derived from the slough of Cicadidae insects, is a commonly used crude drug in traditional Chinese medicine (TCM). As specified in Chinese Pharmacopoeia, Cryptotympana atrata (CA) is the only official species of this crude drug. However, the slough of other three species, i.e., Auritibicen flammatus (AF), Cryptotympana mandrina (CM) and Platypleura kaempferi (PK), have been also used as the origins of Cicadae Periostracum in Chinese herbal market, although whether the quality of these four origins is consistent or not is still unknown. In present study, ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS/MS) was employed to qualitatively and quantitatively compare the chemical profiles of the four origins. Totally, 34 N-acetyldopamine polymers were identified from the four origins, including 4 N-acetyldopamine dimers, 11 N-acetyldopamine trimers, 10 N-acetyldopamine tetramers, and 9 N-acetyldopamine pentamers. AF, CM and PK had similar chemical profiles with that of CA. The contents and compositional ratio of the four types of polymers in CA, AF and CM were consistent with each other, but significantly lower or different in PK. All these results suggested that AF and CM might be considered as the potential resources of Cicadae Periostracum concerning their consistent holistic quality, whereas whether PK could be used as potential origin of Cicadae Periostracum or not need further evaluation for their different compositional ratios and contents of the four types of N-acetyldopamine polymers. This is the first study on chemical profiling and comparison of N-acetyldopamine polymers in four origins of Cicadae Periostracum, which is beneficial for potential resources utilization and quality standard improvement of Cicadae Periostracum.


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